N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chlorophenyl group, and a spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide typically involves multiple steps, starting with the preparation of the thiazole ring and the spirocyclic structure. The chlorophenyl group is introduced through a substitution reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide shares similarities with other thiazole-containing compounds and spirocyclic amides.
4-Phenoxyaniline compound with tetrachlorostannane: Another compound with a complex structure and potential biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24ClN3O3S |
---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanamide |
InChI |
InChI=1S/C22H24ClN3O3S/c23-16-5-3-15(4-6-16)17-14-30-19(25-17)7-11-24-18(27)8-12-26-20(28)13-22(21(26)29)9-1-2-10-22/h3-6,14H,1-2,7-13H2,(H,24,27) |
InChI Key |
AENINRMCDVYHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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